1,3,2-二氧杂环硫烷, 5,5-二甲基-, 2,2-二氧化物

描述

1,3,2-Dioxathiane, 5,5-dimethyl-, 2,2-dioxide is a reagent used in the synthesis of deoxy salacinols via coupling reaction . It can undergo biocatalyzed transformation to diols by Rhodococcus sp .

Synthesis Analysis

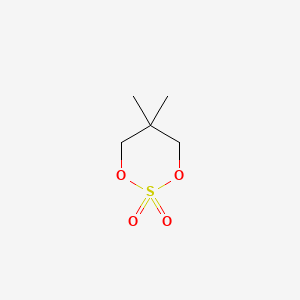

The compound can be synthesized using 1,3-propanediol and dichlorosulfone as raw materials, with potassium periodate as the oxidant, under the catalysis of ruthenium trichloride . The structure of 1,3,2-dioxathiane, 5,5-dimethyl-, 2,2-dioxide has been characterized using infrared absorption spectroscopy and proton nuclear magnetic resonance .Molecular Structure Analysis

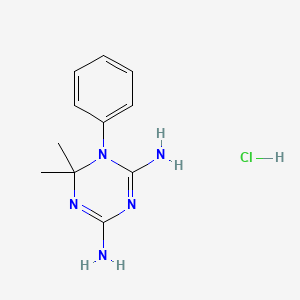

The molecular formula of 1,3,2-Dioxathiane, 5,5-dimethyl-, 2,2-dioxide is C5H10O4S . The InChI code is 1S/C5H10O4S/c1-5(2)3-8-10(6,7)9-4-5/h3-4H2,1-2H3 . The molecular weight is 166.20 g/mol .Chemical Reactions Analysis

1,3,2-Dioxathiane, 5,5-dimethyl-, 2,2-dioxide is used as a reagent in the synthesis of deoxy salacinols via coupling reaction .Physical And Chemical Properties Analysis

The compound has a molecular weight of 166.20 g/mol . It has a topological polar surface area of 61 Ų . It has no rotatable bonds and no hydrogen bond donors , but it has four hydrogen bond acceptors .科学研究应用

1. Application in Organic Synthesis and Lithium-ion Batteries

- Summary of the Application : 1,3,2-Dioxathiolane 2,2-dioxide (DTD) is an essential intermediate in organic synthesis and plays a vital role in improving the performance and service life of lithium-ion batteries .

- Methods of Application or Experimental Procedures : The synthesis process of DTD releases a large amount of heat, leading to its hydrolysis. The low heat exchange efficiency of traditional batch reactors leads to lower product yield and certain safety hazards. Continuous flow microreaction technology is a significant development direction for the synthesis of DTD .

- Results or Outcomes : The effects of temperature, catalyst concentration, residence time, ratio of the two-phase flow rates and other factors on the conversion and selectivity to DTD are investigated, and the optimal process conditions are determined .

2. Application as an Electrolyte Additive for K-Metal Cells

- Summary of the Application : The sulfate esters of 1,3,2-dioxathiolane 2,2-dioxide (DTD) are evaluated as electrolyte additives for K-metal cells .

- Methods of Application or Experimental Procedures : A symmetric K∥K cell filled with 0.8 M KPF6/EC:DEC + 1 wt % of DTD electrolyte delivers plating stripping polarization of ∼20 mV .

- Results or Outcomes : The DTD-added electrolyte exhibits a larger reversible capacity and suppressed irreversible capacity than the DTD-free cells .

安全和危害

The compound has several hazard statements: H317 - May cause an allergic skin reaction, H318 - Causes serious eye damage, H341 - Suspected of causing genetic defects, H351 - Suspected of causing cancer, H402 - Harmful to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

5,5-dimethyl-1,3,2-dioxathiane 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4S/c1-5(2)3-8-10(6,7)9-4-5/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVAKWODGKZEADD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COS(=O)(=O)OC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073274 | |

| Record name | 1,3,2-Dioxathiane, 5,5-dimethyl-, 2,2-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,2-Dioxathiane, 5,5-dimethyl-, 2,2-dioxide | |

CAS RN |

1755-97-1 | |

| Record name | 1,3,2-Dioxathiane, 5,5-dimethyl-, 2,2-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001755971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,2-Dioxathiane, 5,5-dimethyl-, 2,2-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Tert-pentyl)phenoxy]phenylamine](/img/structure/B1360142.png)